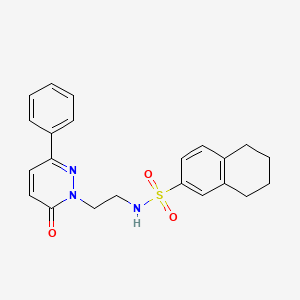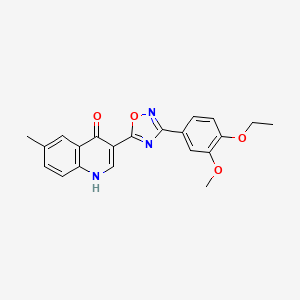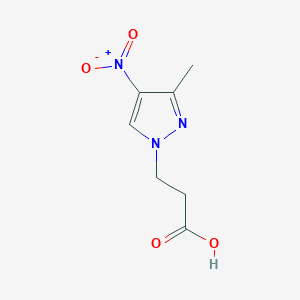
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a heterocyclic compound . It is part of a class of compounds known as pyrazoles, which are characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The specific compound has additional functional groups, including a methyl group and a nitro group attached to the pyrazole ring, and a propanoic acid group attached to one of the carbon atoms of the ring .
Synthesis Analysis
The synthesis of pyrazole compounds, including “3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid”, can involve several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the reaction of nitrile derivatives with hydrazine . The specific synthesis route for this compound is not provided in the available literature.Molecular Structure Analysis
The molecular structure of “3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Attached to this ring are a methyl group, a nitro group, and a propanoic acid group .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, have shown promising antimicrobial properties. Researchers have synthesized and evaluated compounds containing imidazole rings for their antibacterial, antifungal, and antiviral activities . Further studies could explore its efficacy against specific pathogens.
Orientations Futures
The future directions for research on “3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactivity, and evaluation of their potential biological activities. Given the wide range of activities exhibited by pyrazole compounds, they may have potential applications in the development of new drugs .
Propriétés
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLXANRZXYDRFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)

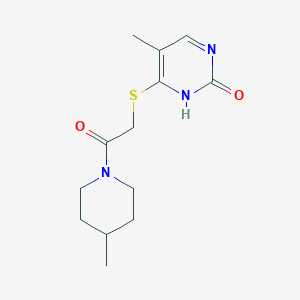
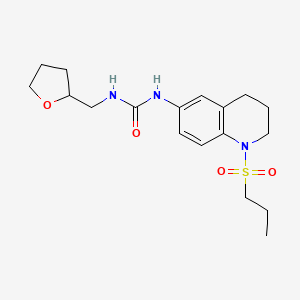
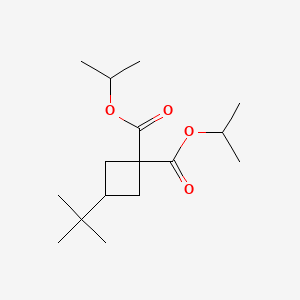
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2387520.png)
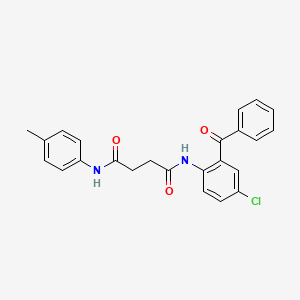
![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)
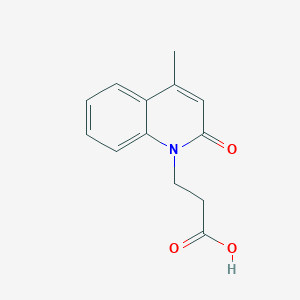

![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)
